Superior Synthetic Yield in N‑Alkylation of Indole‑3‑carbaldehyde
In a direct comparative study of N‑alkylation reactions using iodomethane, allyl bromide, benzyl bromide, and tosyl chloride, the synthesis of N‑allylindole‑3‑carboxaldehyde proceeded with a 95% yield. This is the highest yield among the four N‑substituted derivatives, outperforming the N‑methyl analog (89%), the N‑benzyl analog (83%), and the N‑tosyl analog (81%) [REFS‑1].
| Evidence Dimension | Synthetic yield of N‑alkylation |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | N‑methylindole‑3‑carboxaldehyde (89%), N‑benzylindole‑3‑carboxaldehyde (83%), N‑tosylindole‑3‑carboxaldehyde (81%) |
| Quantified Difference | +6% vs. N‑methyl, +12% vs. N‑benzyl, +14% vs. N‑tosyl |
| Conditions | Reaction of indole‑3‑carboxaldehyde with allyl bromide in DMSO/NaOH at room temperature |
Why This Matters
Higher synthetic yield reduces material cost and waste in multi‑step syntheses, making the allyl derivative the most efficient choice for building N‑substituted indole libraries.
- [1] Ping, W. (2007). Synthesis of N‑Substituted Indole‑3‑carbinols. Fine Chemicals, 24(4), 385–388. View Source
